molecular formula C10H21Cl2N3O B2646832 4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride CAS No. 2230807-80-2

4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride

Cat. No. B2646832
CAS RN: 2230807-80-2
M. Wt: 270.2
InChI Key: PIXDFZJWDKFDJB-UHFFFAOYSA-N
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Description

“4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 2230807-80-2 . It has a molecular weight of 270.2 and its IUPAC name is 4-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O.2ClH/c1-12-4-2-9(3-5-12)13-7-8(11)6-10(13)14;;/h8-9H,2-7,11H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile One-Pot Synthesis : The compound undergoes pseudo four-component reactions with malononitrile and various aldehydes, leading to the formation of ortho-aminocarbonitriles and dicyanoanilines (Mojtahedi et al., 2016).
  • Unique Oxidation Reactions : This chemical serves as a precursor in oxidation reactions catalyzed by ruthenium porphyrins, leading to the formation of N-acyl amino acids (Ito et al., 2005).

Biological Activities

  • Neurotropic Activity Studies : Derivatives of this compound have been studied for their neurotropic activities, showing significant effects on motor activity in mice (Zaliznaya et al., 2020).
  • Inhibition of cGMP-dependent Protein Kinase : A related trisubstituted pyrrole compound inhibits the growth of Eimeria spp. and targets cGMP-dependent protein kinase (Gurnett et al., 2002).

Medicinal Chemistry

  • ASK1 Inhibitors : Derivatives of this compound are claimed to be effective ASK1 inhibitors in the treatment of inflammation and pain (Norman, 2012).

Synthesis of Novel Compounds

  • Dipeptide Analogues Synthesis : It is used in the synthesis of dipeptide analogues, suggesting potential applications in designing novel bioactive molecules (Hosseini et al., 2006).
  • Synthesis of Heterobifunctional Coupling Agents : The compound is integral in synthesizing heterobifunctional coupling agents for protein and enzyme conjugation (Reddy et al., 2005).

Pharmacological Properties

  • Potential Nootropic Agents : Some derivatives show promise as nootropic agents, indicating potential uses in cognitive enhancement (Valenta et al., 1994).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound.

properties

IUPAC Name

4-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c1-12-4-2-9(3-5-12)13-7-8(11)6-10(13)14;;/h8-9H,2-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXDFZJWDKFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(CC2=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one dihydrochloride

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